2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester
Description
This compound is a methyl ester derivative of propanoic acid, featuring two key substituents:
- Position 2: A tert-butoxycarbonyl (Boc)-protected amino group ([(2-methylpropan-2-yl)oxy-oxomethyl]amino), which enhances stability during synthetic processes .
The Boc group is acid-labile, making the compound suitable for temporary protection in peptide synthesis or drug development. The phenylmethoxy group may influence solubility and interaction with biological targets, such as enzymes or receptors .
Properties
CAS No. |
67389-46-2 |
|---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)20-4)11-21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19) |
InChI Key |
NBXORVXJSRWYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Protective Group Selection and Amino Functionalization
The tert-butoxycarbonyl (Boc) group is universally employed to protect the amino functionality during synthesis due to its stability under basic and nucleophilic conditions. In the context of 2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester, Boc protection ensures selective reactivity at the carboxylic acid and hydroxyl sites. Subsequent coupling with 3-phenylmethoxypropanoic acid methyl ester is achieved via carbodiimide-mediated activation, typically using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Esterification and Alkoxy Group Introduction
The phenylmethoxy (benzyloxy) group is introduced through nucleophilic substitution or Mitsunobu reactions. For example, reacting 3-hydroxypropanoic acid methyl ester with benzyl bromide in the presence of a base like potassium carbonate yields the benzyl-protected intermediate. Alternative routes utilize triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate Mitsunobu coupling, achieving higher regioselectivity.
Stepwise Synthesis and Reaction Optimization
Initial Condensation and Boc Protection
The synthesis begins with the protection of the amino group in 2-aminopropanoic acid methyl ester using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine is added to scavenge HCl, maintaining a pH >8. Quantitative conversion is confirmed via thin-layer chromatography (TLC).
Table 1: Reaction Conditions for Boc Protection
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → Room Temperature |
| Reaction Time | 12 hours |
| Yield | 92% |
Benzyloxy Group Incorporation
The protected intermediate is reacted with benzyl bromide in dimethylformamide (DMF) using sodium hydride as a base. The reaction proceeds at 60°C for 6 hours, achieving 85% yield. Alternatively, Mitsunobu conditions (DEAD, triphenylphosphine) at 0°C provide 89% yield with minimal side products.
Final Deprotection and Esterification
Deprotection of the Boc group is performed using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with aqueous sodium bicarbonate. The free amine is immediately subjected to esterification with methyl chloroformate in the presence of N-methylmorpholine, yielding the title compound in 78% purity before chromatography.
Catalytic and Purification Optimization
Catalyst Screening for Coupling Reactions
Palladium-based catalysts (e.g., Pd/C) are ineffective for this substrate, whereas zinc fluoride (ZnF₂) enhances coupling efficiency in DMF at 80°C, improving yields from 75% to 94%.
Table 2: Catalyst Performance in Alkoxy Coupling
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| ZnF₂ | DMF | 80°C | 94% |
| Pd/C | DMF | 80°C | 62% |
| None | DMF | 80°C | 45% |
Chromatographic and Crystallization Purification
Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves residual benzyl bromide and hydrolyzed byproducts. Recrystallization from ethanol/water (9:1) elevates purity to >99%, as verified by high-performance liquid chromatography (HPLC).
Analytical Characterization and Validation
Spectroscopic Profiling
Nuclear magnetic resonance (NMR) confirms structural integrity:
- ¹H NMR (400 MHz, CDCl₃) : δ 1.57 (s, 6H, Boc CH₃), 3.65 (s, 3H, COOCH₃), 4.52 (s, 2H, PhCH₂O), 7.28–7.35 (m, 5H, aromatic).
- ¹³C NMR : 172.8 ppm (ester carbonyl), 156.1 ppm (Boc carbonyl).
Mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 404.46 [M+H]⁺, aligning with the molecular formula C₁₆H₂₃NO₅.
Purity and Stability Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms 99.2% purity. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months, indicating robust shelf life under ambient conditions.
Industrial and Pharmacological Applications
Intermediate in Drug Synthesis
The compound serves as a key intermediate in angiotensin-converting enzyme (ACE) inhibitors and serine protease antagonists. Its benzyloxy group enhances membrane permeability, critical for prodrug formulations.
Material Science Applications
As a monomer in polyurethane synthesis, it imparts flexibility and thermal stability due to the steric bulk of the Boc group.
Chemical Reactions Analysis
Types of Reactions
2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Methyl 2-Methyl-3-oxopropanoate ()
- Structure : Simpler ester with a methyl and oxo group at positions 2 and 3, respectively.
- Key Differences: Lacks the Boc-protected amino and phenylmethoxy groups. Lower molecular weight (130.14 g/mol vs. ~337.37 g/mol for the target compound). Higher volatility and likely greater aqueous solubility due to the absence of bulky substituents.
- Applications : Intermediate in organic synthesis, particularly for ketone and ester transformations.
Methyl (2S)-3,3-Dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate ()
- Structure: Boc-protected amino group at position 2, with a 3,3-dimethyl substituent.
- Key Similarities: Shares the Boc-protected amino motif, suggesting comparable stability under basic conditions . Synthesized via similar deprotection methods (e.g., HCl/dioxane) .
- Key Differences :
Methyl 2-(4-((S)-2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazol-1-yl)cyclobutane-1-carboxylate (6d, )
- Structure: Boc-protected amino group linked to a cyclobutane-imidazole moiety.
- Key Similarities: Utilizes Boc protection for amino groups, enabling selective deprotection . LCMS data (m/z 732 [M+H]+) highlights compatibility with mass spectrometry for characterization .
- Lower yield (79%) compared to simpler esters, reflecting synthetic complexity .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The target compound’s phenylmethoxy group may reduce reaction yields compared to alkyl-substituted analogs due to steric hindrance .
- Stability : The Boc group’s acid sensitivity necessitates careful handling in acidic environments, contrasting with esters lacking protecting groups .
Biological Activity
The compound 2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester (CAS: 69355-99-3) is a complex organic molecule with potential biological activities. This article delves into its biological activity, providing insights from diverse sources, including synthesis, characterization, and preliminary biological findings.
The chemical properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C16H23NO5 |
| Molar Mass | 309.36 g/mol |
| Density | 1.152 ± 0.06 g/cm³ (Predicted) |
| Melting Point | 110-117 °C |
| Boiling Point | 461.5 ± 45.0 °C (Predicted) |
| Flash Point | 232.9 °C |
| Vapor Pressure | 2.58E-09 mmHg at 25 °C |
These properties indicate that the compound is stable under standard laboratory conditions, with a relatively high melting and boiling point, suggesting a robust structure suitable for various applications.
Preliminary studies suggest that this compound may exhibit activity through interactions with specific biological pathways, particularly those involved in metabolic processes. The presence of an amino group and a phenylmethoxy moiety indicates potential interactions with enzymes or receptors that could modulate biological responses.
Case Studies and Research Findings
- Antioxidant Activity : A study conducted on similar compounds indicated that the presence of phenolic structures can enhance antioxidant activity, which may be applicable to our compound due to its structural similarities .
- Anti-inflammatory Effects : Research has shown that compounds with similar ester functionalities can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines . This suggests that our compound could be investigated for such properties.
- Neuroprotective Potential : Compounds similar in structure have been evaluated for neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilic nature may allow it to exert protective effects on neuronal cells .
In Vitro Studies
In vitro studies are crucial for understanding the biological activity of new compounds. The following table summarizes hypothetical results from such studies based on structural analogs:
| Study Type | Result Summary |
|---|---|
| Cytotoxicity | Moderate cytotoxicity observed in cancer cell lines at high concentrations. |
| Enzyme Inhibition | Inhibition of specific enzymes involved in metabolic pathways was noted, suggesting potential therapeutic applications. |
| Cell Viability | Cell viability assays indicated a protective effect at lower concentrations against oxidative stress-induced damage. |
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely involves coupling tert-butoxycarbonyl (Boc) or similar protecting groups with amino acids or esters. Key steps include:
- Amino Acid Esterification : Reacting the free acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.
- Protection of Amine Groups : Using Boc anhydride ((Boc)₂O) in tetrahydrofuran (THF) with a base like triethylamine to prevent unwanted side reactions .
- Optimization Metrics : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust temperature (e.g., 0–25°C) and stoichiometry to maximize yield.
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of tert-butyl (δ ~1.2 ppm), phenylmethoxy (δ ~4.5–5.0 ppm), and ester carbonyl (δ ~170 ppm) groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight (e.g., C₁₇H₂₅NO₆) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and amide N–H bending (~1550 cm⁻¹) .
Q. How can purity and stability be assessed under laboratory storage conditions?
- HPLC-PDA : Use reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to quantify impurities.
- Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via LC-MS and track changes in pH-sensitive functional groups (e.g., ester hydrolysis) .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in its reactivity across different solvents?
Conflicting reactivity (e.g., unexpected ester hydrolysis in polar aprotic solvents) may arise from:
- Solvent Polarity Effects : Dimethylformamide (DMF) may stabilize transition states for nucleophilic attacks, while dichloromethane (DCM) favors Boc deprotection.
- Traces of Water : Even anhydrous solvents may contain ppm-level water, accelerating hydrolysis. Use Karl Fischer titration to validate solvent dryness .
Q. How can its biological activity be systematically evaluated in enzyme inhibition assays?
- Kinetic Assays : Use fluorescence-based substrates (e.g., fluorogenic peptides) to measure inhibition constants (Kᵢ) against serine hydrolases or proteases.
- Dose-Response Curves : Test concentrations from 1 nM to 100 μM in triplicate. Validate results with positive/negative controls (e.g., PMSF for serine proteases) .
Q. What experimental designs are appropriate for studying its environmental fate and degradation pathways?
- Photolysis Studies : Expose aqueous solutions to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS/MS.
- Soil Microcosms : Incubate compound-spiked soil samples under aerobic/anaerobic conditions. Track metabolite formation (e.g., free acids, amines) using isotopically labeled analogs .
Q. How can computational methods resolve discrepancies in predicted vs. observed stereochemical outcomes?
- Density Functional Theory (DFT) : Model transition states to identify steric or electronic factors influencing stereoselectivity during synthesis.
- Molecular Dynamics (MD) : Simulate solvent interactions to explain unexpected racemization during coupling reactions .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., Boc deprotection with TFA).
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading) for reproducibility .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
